Ethyl 3-hydroxy-4,4,4-trichlorobutyrate
Description
Contextualization of Ethyl 3-hydroxy-4,4,4-trichlorobutyrate within Halogenated Organic Compounds
This compound belongs to the vast family of halogenated organic compounds, which are characterized by the presence of one or more halogen atoms. The trichloromethyl (-CCl3) group in this molecule imparts significant and distinct chemical properties. The high electronegativity and steric bulk of the three chlorine atoms influence the reactivity of the entire molecule, particularly the adjacent hydroxyl group and the ester functionality. This is a common feature in perhalogenated compounds, where the high degree of halogenation can lead to unique electronic effects and metabolic pathways.
The presence of the trichloromethyl group makes this compound a derivative of butyric acid, a four-carbon carboxylic acid. The study of halogenated butyrate (B1204436) derivatives is a field of active research, with investigations into their synthesis, reactivity, and potential applications.
Significance of β-Hydroxy Esters in Modern Organic Synthesis
β-Hydroxy esters are a cornerstone of modern organic synthesis due to their versatile functionality. The presence of both a hydroxyl group and an ester group in a 1,3-relationship allows for a wide array of chemical transformations. They are valuable precursors for the synthesis of a variety of more complex molecules, including:
β-Lactams: Key structural motifs in many antibiotic drugs.
Aldehydes and Ketones: Through oxidation of the hydroxyl group.
α,β-Unsaturated Esters: Via dehydration reactions.
1,3-Diols: By reduction of the ester functionality.
The ability to control the stereochemistry at the hydroxyl-bearing carbon makes chiral β-hydroxy esters particularly powerful building blocks in the asymmetric synthesis of natural products and pharmaceuticals. nih.gov For instance, the closely related compound, ethyl (S)-4-chloro-3-hydroxybutanoate, is a crucial intermediate in the synthesis of drugs used to manage hypercholesterolemia. nih.gov
The synthesis of β-hydroxy esters is often achieved through reactions like the aldol (B89426) reaction or the Reformatsky reaction. The Reformatsky reaction, in particular, is a classic method that involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal. libretexts.orgwikipedia.orgbyjus.com
Overview of Research Trajectories for Perhalogenated Butyrate Derivatives
Research into perhalogenated butyrate derivatives is driven by the quest for new molecules with unique chemical and biological properties. The introduction of halogen atoms can dramatically alter the characteristics of a parent compound, leading to enhanced reactivity, altered metabolic stability, or novel biological activities.
A significant area of research is the asymmetric synthesis of these compounds to produce enantiomerically pure products. beilstein-journals.org For example, extensive research has been conducted on the asymmetric reduction of ethyl 4-chloroacetoacetate to produce chiral ethyl 4-chloro-3-hydroxybutyrate using various biocatalysts. nih.govsci-hub.ruresearchgate.net These chiral building blocks are highly sought after in the pharmaceutical industry. researchgate.net
Furthermore, research explores the use of these derivatives as intermediates in the synthesis of other complex molecules. The halogenated moiety can serve as a handle for further chemical modifications, such as nucleophilic substitution or elimination reactions, to build molecular complexity. The trifluoromethylated analogue, ethyl 3-hydroxy-4,4,4-trifluorobutyrate, and its derivatives are also of significant interest, with studies focusing on their synthesis and potential applications. chemicalbook.comnih.govchemspider.comsigmaaldrich.com
Interactive Data Tables
Below are tables summarizing key information related to the synthesis and properties of β-hydroxy esters.
Table 1: The Reformatsky Reaction for the Synthesis of β-Hydroxy Esters
| Step | Description | Reactants | Reagents | Product of Step |
| 1 | Formation of the Reformatsky Enolate | α-Haloester (e.g., Ethyl bromoacetate) | Zinc dust | Organozinc enolate |
| 2 | Nucleophilic Addition | Aldehyde or Ketone (e.g., Chloral) | Organozinc enolate | Zinc alkoxide intermediate |
| 3 | Acidic Workup | Zinc alkoxide intermediate | Dilute Acid (e.g., H₂SO₄) | β-Hydroxy Ester |
Table 2: Comparison of Related β-Hydroxy Butyrate Esters
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |
| Ethyl 3-hydroxybutyrate | C₆H₁₂O₃ | 132.16 | Non-halogenated parent compound. nih.gov |
| Ethyl 3-hydroxy-4-chlorobutyrate | C₆H₁₁ClO₃ | 166.60 | Monochlorinated analogue. |
| This compound | C₆H₉Cl₃O₃ | 235.49 | Trichloromethyl group imparts strong electron-withdrawing effects. |
| Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | C₆H₉F₃O₃ | 186.13 | Trifluoromethyl analogue, often used in pharmaceutical synthesis. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,4,4-trichloro-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSBEAZIKBJBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19486-93-2 | |
| Record name | ETHYL 3-HYDROXY-4,4,4-TRICHLOROBUTYRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 3 Hydroxy 4,4,4 Trichlorobutyrate
Chemo-Synthetic Routes to Ethyl 3-hydroxy-4,4,4-trichlorobutyrate and its Precursors
Chemo-synthetic methods provide foundational routes to this compound and its key intermediate, Ethyl 4,4,4-trichloroacetoacetate. These pathways often involve robust, well-established reactions tailored for the construction of the carbon skeleton and the introduction of the required functional groups.
Transformations Involving Chloral (B1216628) and Related Halogenated Aldehydes
Chloral (trichloroacetaldehyde) serves as a critical C2 building block containing the requisite trichloromethyl group for the synthesis of this compound. A primary transformation utilizing chloral is the Reformatsky reaction. byjus.comlibretexts.org This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. lscollege.ac.in
The process commences with the oxidative insertion of zinc into the carbon-halogen bond of an α-halo ester, such as ethyl bromoacetate, to form an organozinc reagent known as a Reformatsky enolate. libretexts.orgwikipedia.org These enolates are notably less reactive than Grignard reagents or lithium enolates, which prevents undesired side reactions like self-condensation or nucleophilic attack on the ester group. lscollege.ac.inwikipedia.org The Reformatsky enolate then adds to the carbonyl carbon of chloral. A subsequent acid workup hydrolyzes the zinc-alkoxide intermediate to yield the final β-hydroxy ester, this compound. libretexts.org
An alternative pathway involves the quinidine-catalyzed asymmetric cycloaddition of ketene (B1206846) to chloral, which produces the β-lactone of (S)-4,4,4-trichloro-3-hydroxybutanoic acid with high enantiomeric excess. ethz.ch This lactone can then be subjected to alcoholysis with ethanol (B145695) under acidic conditions to open the ring and form the desired ethyl ester.
Esterification and Functional Group Interconversions in Precursor Synthesis
The synthesis of this compound is intrinsically linked to the preparation of its precursors, principally 3-hydroxy-4,4,4-trichlorobutanoic acid and Ethyl 4,4,4-trichloroacetoacetate. Esterification is a key functional group interconversion in these pathways.
The direct esterification of 3-hydroxy-4,4,4-trichlorobutanoic acid with ethanol, typically under acidic catalysis (e.g., using sulfuric acid in a Fischer esterification), provides a straightforward route to the target molecule. youtube.comkhanacademy.org This method is contingent on the prior availability of the carboxylic acid.
More commonly, the synthesis focuses on preparing the precursor Ethyl 4,4,4-trichloroacetoacetate, which can then be reduced to the final product. The synthesis of the related compound, ethyl 4-chloroacetoacetate, is achieved by reacting diketene (B1670635) with chlorine, followed by esterification with ethanol. google.com This process can be adapted for the trichloro- derivative. Another multi-step approach begins with epichlorohydrin, which reacts with a cyanide source to form 4-chloro-3-hydroxybutyronitrile. google.com This intermediate undergoes alcoholysis with ethanol and hydrogen chloride to yield the corresponding ethyl ester. google.com
Multi-Step Chemical Pathways for Structured β-Hydroxy Esters
The construction of complex β-hydroxy esters like this compound often necessitates multi-step synthetic sequences. hyphadiscovery.comyoutube.com These pathways allow for precise control over the molecular architecture and stereochemistry.
One documented multi-step synthesis starts from L-(-)-malic acid, a chiral starting material. The process involves a sequence of reactions including esterification, reduction, bromination, and cyanidation to arrive at the target structure. google.com Another route utilizes (S)-(-)-epichloropropane as the chiral source. This compound is first converted to (S)-4-chloro-3-hydroxybutyronitrile via ring-opening with sodium cyanide. Subsequent ethanolysis yields (S)-4-chloro-3-hydroxybutanoate, which can be further modified to introduce the additional chlorine atoms or serve as a precursor for related chiral building blocks. google.com
These multi-step strategies often employ protecting groups to mask reactive functionalities while other parts of the molecule are being modified. youtube.com For instance, a ketone might be protected as an acetal (B89532) during the reduction of an ester group elsewhere in the molecule. youtube.com Such tactics are essential for achieving high yields and purity in the synthesis of functionally dense molecules.
Biocatalytic and Chemoenzymatic Approaches for Stereoselective Synthesis
Biocatalytic and chemoenzymatic methods have emerged as powerful alternatives to traditional chemical synthesis, offering high stereoselectivity under mild reaction conditions. These approaches are particularly valuable for producing enantiomerically pure forms of this compound, which are crucial chiral building blocks in the pharmaceutical industry.
Asymmetric Reduction of Ethyl 4,4,4-Trichloroacetoacetate
A prominent biocatalytic strategy for synthesizing chiral this compound is the asymmetric reduction of the prochiral ketone, Ethyl 4,4,4-trichloroacetoacetate. ethz.chmdpi.com This transformation is catalyzed by oxidoreductase enzymes found in various microorganisms, which selectively deliver a hydride to one face of the carbonyl group, resulting in a specific stereoisomer of the alcohol product.
This biocatalytic reduction is favored for its mild reaction conditions and high selectivity, avoiding the use of expensive and potentially hazardous chemical catalysts. mdpi.com The process can be performed using whole microbial cells or isolated enzymes, often coupled with a cofactor regeneration system to ensure catalytic efficiency. google.comgoogle.com
A variety of microorganisms have been successfully employed as biocatalysts for the reduction of β-keto esters.
Saccharomyces cerevisiae (baker's yeast) is a widely used and well-documented biocatalyst for this transformation. ethz.ch The reduction of Ethyl 4,4,4-trichloroacetoacetate by fermenting baker's yeast can produce the corresponding (S)-Ethyl 3-hydroxy-4,4,4-trichlorobutyrate in high yields and with good enantiomeric excess. ethz.ch The enantioselectivity can sometimes be influenced by the physiological state of the yeast cells and the reaction conditions. scilit.com For instance, in the reduction of a related substrate, ethyl 4-chloroacetoacetate, resting cells favored the (S)-enantiomer while actively metabolizing yeast produced the (R)-isomer. scilit.com
| Product | Yield | Enantiomeric Excess (ee) | Purification Method | Final Enantiomeric Excess (ee) |
|---|---|---|---|---|
| (-)-(S)-Ethyl 3-hydroxy-4,4,4-trichlorobutyrate | 70-80% | ca. 85% | Crystallization | >98% |
Kluyveromyces marxianus is another yeast species recognized for its metabolic capabilities, particularly in the synthesis of esters like ethyl acetate (B1210297) from acetyl-CoA. nih.govnih.gov Its ester-forming pathways are influenced by factors such as iron and copper limitation, which can divert acetyl-CoA from the citric acid cycle towards ester synthesis. nih.gov While extensively studied for ethyl acetate production, the direct application of K. marxianus for the asymmetric reduction of Ethyl 4,4,4-trichloroacetoacetate is not as commonly reported in the reviewed literature as that of S. cerevisiae. However, its known enzymatic machinery for handling esters and related precursors suggests potential applicability in biocatalytic reactions involving similar substrates.
Application of Recombinant Enzyme Systems (e.g., Carbonyl Reductases from Escherichia coli)
The use of recombinant Escherichia coli as a whole-cell biocatalyst is a highly effective strategy for the synthesis of chiral hydroxybutyrates. researchgate.net These systems typically involve expressing a stereoselective carbonyl reductase or an alcohol dehydrogenase to catalyze the asymmetric reduction of a prochiral ketoester precursor, such as ethyl 4-chloro-3-oxobutanoate (COBE). researchgate.netnih.gov
A notable example involves the expression of a robust carbonyl reductase, BgADH3, from Burkholderia gladioli in E. coli. nih.gov This system demonstrated excellent activity and enantioselectivity in converting COBE to its corresponding (R)-hydroxy ester. nih.gov To address the need for expensive cofactors like NADPH, an enzyme-coupled cofactor recycling system is often integrated. nih.gov This is achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH) from Bacillus megaterium, within the same E. coli host. nih.govresearchgate.net The GDH simultaneously oxidizes a cheap co-substrate like glucose to regenerate the NADPH consumed by the primary reductase, creating an economical and efficient process. nih.gov Similarly, researchers have successfully expressed a secondary alcohol dehydrogenase from Candida parapsilosis in E. coli, using 2-propanol as an energy source to regenerate the NADH cofactor, achieving high yields of (R)-CHBE. researchgate.net
Another approach utilized two aldo-keto reductases from the probiotic Lactobacillus plantarum, which were expressed in E. coli and showed the ability to reduce COBE to (R)-CHBE with an enantioselectivity of 99%. researchgate.net
Enantiocontrol and Stereodirecting Effects in Biotransformations
Achieving high enantiomeric purity is the primary goal of biocatalytic reductions. The choice of microorganism or isolated enzyme is critical, as is the fine-tuning of the biotransformation conditions to direct the stereochemical outcome of the reaction. researchgate.netnih.gov
Reaction conditions have a profound impact on the enantioselectivity of microbial reductions. researchgate.net For the reduction of ethyl 4-chloroacetoacetate using Saccharomyces cerevisiae (baker's yeast), the resulting enantiomer can be controlled by altering the reaction setup. researchgate.net Metabolites formed during the process, particularly chloroacetone, can act as effectors of enantioselectivity. researchgate.net
In other biocatalytic processes, such as the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyrate using Rhodococcus erythropolis, optimization of parameters is key to achieving high optical purity. nih.gov Under optimized conditions of pH 7.5 and a temperature of 30°C, the desired (R)-enantiomer was produced with an enantiomeric excess (ee) greater than 99%. nih.gov
Table 1: Influence of Reaction Conditions on Enantioselectivity
| Biocatalyst | Substrate | Key Condition | Product | Enantiomeric Excess (ee) |
| Saccharomyces cerevisiae | Ethyl 4-chloroacetoacetate | Resting cells (batch) | (S)-ethyl 4-chloro-3-hydroxybutyrate | 55% |
| Saccharomyces cerevisiae | Ethyl 4-chloroacetoacetate | Actively metabolizing (fed-batch) | (R)-ethyl 4-chloro-3-hydroxybutyrate | 54% |
| Rhodococcus erythropolis | Racemic ethyl 4-cyano-3-hydroxybutyrate | pH 7.5, 30°C | (R)-ethyl-3-hydroxyglutarate | >99% |
The physiological state of the whole-cell biocatalyst is a critical determinant of stereospecificity. researchgate.net As demonstrated with Saccharomyces cerevisiae, different enantiomers of ethyl 4-chloro-3-hydroxybutyrate can be obtained depending on the metabolic state of the yeast cells. researchgate.net When using resting cells in a batch process, the (S)-enantiomer is favored, yielding an ee of 55%. researchgate.net Conversely, using actively metabolizing yeast in a fed-batch process shifts the stereoselectivity to favor the (R)-isomer, which is produced with an ee of 54%. researchgate.net This highlights how controlling the physiological environment of the cells can direct the enzymatic machinery towards a desired stereochemical outcome.
Selective Dehalogenation in Biocatalytic Processes
Dehalogenation can occur in biocatalytic processes as either a minor side reaction or a desired subsequent transformation step. During the reduction of ethyl 4-chloroacetoacetate by S. cerevisiae, a minor side reaction involving aerobic reductive dehalogenation was observed. researchgate.net Interestingly, the resulting dehalogenated product, (S)-ethyl 3-hydroxybutyrate, was formed with an unusually high enantiopurity, confirming a strong stereodirecting effect even in this secondary pathway. researchgate.net
In a more targeted application, recombinant halohydrin dehalogenase is used to catalyze the reaction between ethyl (S)-4-chloro-3-hydroxybutyrate and a cyanide source. google.com This enzymatic process removes the chlorine atom and replaces it with a cyano group to form ethyl (R)-4-cyano-3-hydroxybutanoate, demonstrating the utility of selective dehalogenation in creating new, valuable chemical intermediates. google.com
Preparation of Enantiomerically Pure Forms of this compound
The preparation of enantiomerically pure forms of chiral halo-hydroxybutyrates has been successfully achieved using optimized biocatalytic systems, yielding products with very high enantiomeric excess. researchgate.netnih.gov
One highly efficient method utilized a recombinant E. coli system co-expressing a carbonyl reductase (BgADH3) and a glucose dehydrogenase for cofactor recycling. nih.gov To overcome substrate inhibition and enhance productivity, the reaction was performed on a preparative scale in a water/octanol biphasic system. nih.gov Using a fed-batch strategy with a total substrate loading of 1200 mmol of COBE, the system produced the desired (R)-CHBE with an outstanding enantiomeric purity of 99.9% ee and an isolated yield of 91.8%. nih.gov
Another study using recombinant E. coli expressing a secondary alcohol dehydrogenase from Candida parapsilosis reported the production of (R)-CHBE with an enantiomeric excess greater than 99%. researchgate.net
Table 2: Preparative Scale Synthesis of Enantiomerically Pure Products
| Biocatalyst System | Substrate | Product | Scale / System | Yield | Enantiomeric Excess (ee) |
| Recombinant E. coli (co-expressing BgADH3 and GDH) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) | 1200 mmol scale, water/octanol biphasic | 91.8% | 99.9% |
| Recombinant E. coli (expressing secondary alcohol dehydrogenase) | Ethyl 4-chloroacetoacetate | (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) | Preparative | 95.2% conversion | >99% |
| Rhodococcus erythropolis | Racemic ethyl 4-cyano-3-hydroxybutyrate | (R)-ethyl-3-hydroxyglutarate | 20 mM substrate | 46.2% | >99% |
Chemical Reactivity and Transformation Pathways of Ethyl 3 Hydroxy 4,4,4 Trichlorobutyrate
Reactions Involving the Hydroxyl Functional Group
The secondary hydroxyl group in ethyl 3-hydroxy-4,4,4-trichlorobutyrate is a primary site for chemical modification, allowing for its conversion into other important functional groups such as ketones, esters, and ethers.
Oxidation Pathways to Carbonyl Derivatives
The oxidation of the secondary hydroxyl group in this compound yields the corresponding β-ketoester, ethyl 4,4,4-trichloro-3-oxobutanoate. sielc.comnih.govepa.gov This transformation is a standard reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of oxidant depends on factors such as the desired selectivity and the presence of other sensitive functional groups in the molecule.
Common oxidizing agents suitable for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), as well as milder, non-metal-based reagents such as those used in Swern or Dess-Martin periodinane oxidations. For instance, the Dess-Martin periodinane (DMP) is known for its mild conditions and high efficiency in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. acs.org
The general transformation can be represented as follows:
Scheme 1: Oxidation of this compound
While specific studies on the oxidation of this compound are not extensively documented, the oxidation of analogous β-hydroxy acids and esters is a well-established process. researchgate.net
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form a new ester linkage. Similarly, etherification with alkylating agents can produce the corresponding ether. These reactions are fundamental transformations of alcohols. numberanalytics.com
Esterification: This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, when reacting with a carboxylic acid. Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) can provide the desired ester under milder conditions.
Etherification: The formation of an ether from the hydroxyl group generally requires the conversion of the alcohol into a better nucleophile (alkoxide) by treatment with a base, followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed etherification methods can also be employed. researchgate.net
The general schemes for these reactions are:
Scheme 2: Esterification and Etherification of this compound
Transformations of the Trichloromethyl Moiety
The trichloromethyl group is a key structural feature of this compound, and its transformation can lead to a diverse range of products.
Reduction of the Trichloromethyl Group to Methyl or Dichloromethyl
The reduction of the trichloromethyl group can proceed to different extents, yielding either a dichloromethyl or a methyl group, depending on the reducing agent and reaction conditions.
Selective reduction of a trichloromethyl group to a dichloromethyl group has been reported for trichloroacetyl compounds using triphenylphosphine (B44618) and methanol. acs.org This method is described as being highly chemoselective. acs.org A similar approach could potentially be applied to this compound.
Catalytic hydrogenation offers another route for the reduction of the trichloromethyl group. For example, the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one to ethyl (R)-3-hydroxy-4-chlorobutyrate using palladium on carbon (Pd/C) as a catalyst in the presence of potassium acetate (B1210297) has been documented. researchgate.net This transformation involves the reduction of the trichloromethyl group and subsequent ring-opening, suggesting that catalytic hydrogenation can effectively reduce the C-Cl bonds. The complete reduction to a methyl group is a more challenging transformation and would likely require more forcing conditions or specific catalytic systems. elsevierpure.comyoutube.com
| Transformation | Reagent/Catalyst | Product | Reference |
| -CCl3 to -CHCl2 | PPh3, MeOH | Ethyl 3-hydroxy-4,4-dichlorobutyrate (expected) | acs.org |
| -CCl3 to -CH2Cl | Pd/C, H2, KOAc | Ethyl 3-hydroxy-4-chlorobutyrate (from related lactone) | researchgate.net |
Nucleophilic Substitution Reactions of Chlorine Atoms
The chlorine atoms of the trichloromethyl group are generally unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions due to steric hindrance and the deactivating effect of the other chlorine atoms. savemyexams.comchemguide.co.uklibretexts.org However, under specific conditions, reactions can occur.
Studies on aryl(trichloromethyl)carbinols, which are structurally similar to the target compound, have shown that these molecules can react with sulfur nucleophiles. acs.org For instance, reaction with thiourea (B124793) can lead to the formation of iminothiazolidinones. acs.org Another study on (trichloromethyl)carbinols showed that reaction with aqueous potassium hydroxide (B78521) can lead to a rearrangement to form α-chloroacetic acids, which involves a 1,2-chlorine shift and the formation of an epoxide intermediate. cdnsciencepub.com This suggests that the reactivity of the trichloromethyl group is significantly influenced by the adjacent hydroxyl group.
Dehalogenation Reactions and Mechanisms
Dehalogenation of the trichloromethyl group would lead to the formation of a dichloromethyl, monochloromethyl, or methyl group, as discussed in the reduction section. Complete removal of all three chlorine atoms to form an alkene via elimination is also a possible pathway, though less common for a single carbon center.
Dehalogenation of vicinal dihalides to form alkenes is a well-known reaction, often employing metals like zinc. stackexchange.comvaia.comresearchgate.net While not a vicinal dihalide, the trichloromethyl group can undergo reductive dehalogenation. For example, a minor side-reaction observed during the microbial reduction of a related substrate was an aerobic reductive dehalogenation. researchgate.net Transition metal-free dehalogenation of vicinal dihalo compounds has also been reported using specific reagents like 1,1′-bis(trimethylsilyl)-1H,1′H-4,4′-bipyridinylidene, which could potentially be adapted for the dehalogenation of the trichloromethyl group. rsc.org The mechanism of these reactions often involves single electron transfer from the metal or reducing agent to the carbon-halogen bond, leading to the formation of a radical anion which then expels a halide ion.
Intramolecular Cyclization and Ring-Forming Reactions
The proximity of the hydroxyl group at the C-3 position to the ester carbonyl group in this compound facilitates intramolecular cyclization to form a β-lactone. This type of reaction, known as lactonization, is a common transformation for γ- and δ-hydroxy esters and can also occur with β-hydroxy esters, although the resulting four-membered lactone ring is more strained.
The expected product of this intramolecular cyclization is 4-(trichloromethyl)oxetan-2-one . While the direct lactonization of this compound is not extensively detailed in readily available literature, the existence and reactions of this β-lactone are known, suggesting that cyclization is a viable pathway. For instance, the reverse reaction, the selective reduction of (R)-4-(trichloromethyl)-oxetan-2-one, has been used to synthesize the closely related ethyl (R)-3-hydroxy-4-chlorobutyrate. researchgate.net This transformation underscores the chemical relationship between the open-chain hydroxy ester and the cyclic lactone.
The cyclization would likely be promoted by conditions that facilitate the activation of the ester carbonyl for nucleophilic attack by the hydroxyl group, followed by the elimination of ethanol (B145695). This could potentially be achieved under acidic or basic catalysis, or through the use of coupling agents that activate the corresponding carboxylic acid (obtained from hydrolysis of the ester).
Table 1: Intramolecular Cyclization and Related Ring-Opening Reaction
| Reaction | Starting Material | Reagent(s)/Conditions | Product | Notes |
| Lactonization (Proposed) | This compound | Acid or Base Catalysis | 4-(trichloromethyl)oxetan-2-one | This is a plausible intramolecular reaction leading to a four-membered lactone ring. |
| Reductive Ring-Opening | (R)-4-(trichloromethyl)-oxetan-2-one | Catalytic hydrogenation (Pd-C), KOAc, in Ethanol | Ethyl (R)-3-hydroxy-4-chlorobutyrate | This documented reaction demonstrates the opening of the lactone ring and a concurrent reduction of one of the C-Cl bonds. researchgate.net |
Derivatization Strategies for Structural Diversification
The structural framework of this compound offers several handles for derivatization, allowing for the synthesis of a diverse range of new compounds. The hydroxyl group, the ester moiety, and the trichloromethyl group can all be targeted for chemical modification.
Strategies for diversification can be inferred from the reactivity of analogous compounds. For example, the related compound ethyl 3-hydroxy-4-chlorobutyrate serves as a key intermediate in the synthesis of various biologically active molecules. researchgate.net The chlorine atom in this analogue can be displaced by nucleophiles to introduce new functionalities. It is conceivable that the trichloromethyl group in this compound could be chemically modified, for instance, to a monochloro or dichloro derivative which could then undergo similar nucleophilic substitution reactions.
Key derivatization strategies can be envisioned at the following positions:
The Hydroxyl Group: This group can be acylated to form esters or etherified. These modifications can alter the polarity and reactivity of the molecule.
The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or acid chlorides.
The Trichloromethyl Group: This group is a synthetic precursor to other functionalities. For example, partial reduction can lead to dichloromethyl or chloromethyl groups. These can then act as electrophilic sites for nucleophilic substitution, introducing groups such as azides, cyanides, or thiols.
Table 2: Potential Derivatization Reactions of this compound and its Analogues
| Reaction Type | Substrate | Reagent(s) | Potential Product | Rationale/Analogy |
| Acylation of Hydroxyl Group | This compound | Acyl chloride, Pyridine | Ethyl 3-acetoxy-4,4,4-trichlorobutyrate | Standard protection or derivatization of a secondary alcohol. |
| Ester Hydrolysis | This compound | LiOH, H₂O/THF | 3-hydroxy-4,4,4-trichlorobutyric acid | Common transformation to access the free carboxylic acid for further derivatization. |
| Amide Formation | 3-hydroxy-4,4,4-trichlorobutyric acid | Amine, Coupling agent (e.g., EDC, HOBt) | N-alkyl/aryl-3-hydroxy-4,4,4-trichlorobutanamide | Standard amide coupling from the corresponding carboxylic acid. |
| Nucleophilic Substitution (via chloro-analogue) | Ethyl (R)-3-hydroxy-4-chlorobutyrate | NaN₃ | Ethyl (R)-4-azido-3-hydroxybutyrate | Documented reactivity of the chloro-analogue, suggesting potential for similar reactions on a modified trichloromethyl group. |
Stereochemical Aspects in the Synthesis and Reactivity of Ethyl 3 Hydroxy 4,4,4 Trichlorobutyrate
Absolute Configuration Assignment and Enantiomeric Excess Determination
The definitive assignment of the absolute configuration of ethyl 3-hydroxy-4,4,4-trichlorobutyrate and the accurate determination of its enantiomeric purity are fundamental for its application in stereoselective synthesis.
The absolute configuration of the levorotatory enantiomer, (-)-ethyl 3-hydroxy-4,4,4-trichlorobutyrate, has been unequivocally established as (S). This was achieved through a chemical correlation with a compound of known stereochemistry. Specifically, the corresponding β-lactone of (S)-4,4,4-trichloro-3-hydroxybutanoic acid has been chemically transformed into (S)-malic acid, a well-characterized chiral molecule. ethz.ch This correlation provides unambiguous proof of the (S)-configuration for the levorotatory enantiomer of the parent hydroxyester.
The enantiomeric excess (ee) of this compound is commonly determined using nuclear magnetic resonance (NMR) spectroscopy after derivatization with a chiral agent, a technique known as the Mosher ester analysis. ethz.ch This method involves the reaction of the chiral alcohol with both enantiomers of a chiral acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. The differing chemical shifts of specific protons in the ¹H NMR spectra of these diastereomers allow for the quantification of each enantiomer and thus the determination of the enantiomeric excess. ethz.chmdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for determining the enantiomeric excess of chiral compounds. While specific methods for this compound are not extensively documented in readily available literature, the principles of chiral HPLC are widely applicable. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. For instance, a simple and reliable chiral HPLC method was developed for the determination of the enantiomeric excess of a related chiral dihydroxy intermediate, ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, demonstrating the utility of this approach for similar structures. nih.gov
Diastereoselective and Enantioselective Methodologies
The synthesis of this compound with high levels of stereocontrol is crucial for its practical application. Both diastereoselective and enantioselective methods have been explored, with a significant focus on the enantioselective reduction of the corresponding prochiral ketone, ethyl 4,4,4-trichloroacetoacetate.
A highly effective method for the enantioselective synthesis of (S)-ethyl 3-hydroxy-4,4,4-trichlorobutyrate is the reduction of ethyl 4,4,4-trichloro-3-oxobutanoate using fermenting baker's yeast (Saccharomyces cerevisiae). This biocatalytic approach can yield the (S)-enantiomer with an enantiomeric excess of approximately 85%. ethz.ch The enantiomeric purity can be further enhanced to over 98% ee through subsequent crystallization of the product. ethz.ch
The success of biocatalytic reductions has prompted the exploration of various microorganisms and isolated enzymes for the synthesis of related chiral halohydrins. For example, the stereoselective reduction of the analogous ethyl 4-chloro-3-oxobutanoate has been extensively studied. Various fungi have been shown to reduce this substrate to the corresponding (S)-hydroxyester with high optical purity. researchgate.netnih.gov Furthermore, recombinant Escherichia coli cells expressing carbonyl reductase and glucose dehydrogenase have been developed for the efficient synthesis of (R)-ethyl 4-chloro-3-hydroxybutyrate. mdpi.com These methodologies, while not directly applied to the trichloro- derivative, highlight the potential of biocatalysis in achieving high enantioselectivity in the synthesis of such compounds.
Chemical methods for the stereoselective synthesis of related compounds have also been developed. For instance, the asymmetric hydrogenation of ethyl 4-chloroacetoacetate using a chiral ruthenium-BINAP catalyst has been shown to produce optically pure ethyl (R)-4-chloro-3-hydroxybutyrate. researchgate.netresearchgate.net Such catalytic systems offer an alternative to biocatalytic methods for achieving high enantioselectivity.
Chiral Building Block Utility in Stereocontrolled Synthesis
Enantiomerically pure this compound and its derivatives are valuable chiral building blocks in organic synthesis. ethz.ch Their utility stems from the presence of multiple functional groups—an ester, a hydroxyl group, and a trichloromethyl group—which can be selectively manipulated to construct more complex chiral molecules.
A prime example of its utility is the conversion of the corresponding β-lactone of (S)-4,4,4-trichloro-3-hydroxybutanoic acid into (S)-malic acid. ethz.ch (S)-Malic acid is a versatile and widely used chiral starting material in the synthesis of numerous natural products and pharmaceuticals. This transformation demonstrates the potential of this compound as a precursor to other fundamental chiral synthons.
The synthetic utility of closely related chiral halohydrins further underscores the potential of this compound. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate is a key intermediate in the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutanoic acid (GABOB). researchgate.netresearchgate.netnih.gov The chiral nature of these building blocks is essential for the biological activity of the final products. google.com The development of synthetic methods utilizing chiral building blocks is a cornerstone of modern drug discovery and development. nih.govdntb.gov.uaresearchgate.net
Mechanistic Insights into Stereoselectivity in Enzyme-Catalyzed Reactions
The stereochemical outcome of the enzyme-catalyzed reduction of ethyl 4,4,4-trichloroacetoacetate provides valuable insights into the mechanism of these biocatalytic transformations. The preferential formation of the (S)-enantiomer by baker's yeast is consistent with Prelog's rule, which predicts the stereochemical course of microbial reductions of ketones. ethz.ch This rule relates the stereochemistry of the product to the relative sizes of the substituents on the carbonyl group.
More detailed mechanistic understanding comes from studies on related enzyme systems. The enzymes responsible for these reductions are typically NADPH-dependent carbonyl reductases or alcohol dehydrogenases. nih.govtudelft.nlnih.govmdpi.com The catalytic mechanism of these enzymes often involves a catalytic tetrad of amino acid residues, including a conserved tyrosine that acts as a general acid-base catalyst during the hydride transfer from the NADPH cofactor to the carbonyl substrate. tudelft.nl
The stereoselectivity of the reaction is determined by the specific binding of the substrate in the enzyme's active site. Molecular docking studies on the reduction of ethyl 4-chloro-3-oxobutanoate have shown that the substrate binds in a way that favors hydride attack on one face of the carbonyl group, leading to the observed enantioselectivity. mdpi.com The efficiency of these enzymatic reductions can be enhanced by using whole-cell systems that co-express a dehydrogenase for cofactor regeneration, such as glucose dehydrogenase. mdpi.comtudelft.nl This coupled-enzyme approach ensures a continuous supply of the required NADPH, driving the reduction to completion.
The table below summarizes the key stereochemical aspects discussed:
| Aspect | Description |
| Absolute Configuration | The levorotatory enantiomer is (-)-(S)-ethyl 3-hydroxy-4,4,4-trichlorobutyrate, confirmed by chemical correlation to (S)-malic acid. ethz.ch |
| Enantiomeric Excess Determination | Determined by ¹H NMR analysis of diastereomeric Mosher esters (MTPA esters). ethz.ch Chiral HPLC is another applicable technique. nih.gov |
| Enantioselective Synthesis | Achieved via the reduction of ethyl 4,4,4-trichloroacetoacetate using baker's yeast (Saccharomyces cerevisiae), yielding the (S)-enantiomer with >85% ee, which can be enriched to >98% ee by crystallization. ethz.ch |
| Chiral Building Block Utility | The corresponding β-lactone is a precursor to (S)-malic acid. ethz.ch By analogy to related chlorohydrins, it is a potential precursor for various pharmaceuticals. researchgate.netresearchgate.net |
| Mechanistic Insights | The stereoselectivity of yeast reduction follows Prelog's rule. ethz.ch The reaction is catalyzed by NADPH-dependent carbonyl reductases, with stereocontrol arising from the specific binding of the substrate in the enzyme's active site. mdpi.comnih.govtudelft.nl |
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation of Derivatives
High-resolution spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized derivatives of Ethyl 3-hydroxy-4,4,4-trichlorobutyrate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach.
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon skeleton and the environment of each proton and carbon atom within a molecule.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the ethyl ester protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the diastereotopic protons of the CH₂ group adjacent to the carbonyl, and the methine proton of the C-H(OH) group. The chemical shift of the methine proton would be influenced by the neighboring hydroxyl and trichloromethyl groups. For instance, in the related compound, ethyl (S)-3-hydroxybutyrate, the protons of the ethyl group appear at approximately 1.25 ppm (triplet) and 4.15 ppm (quartet), while the methine proton is observed around 4.2 ppm. For this compound, the strong electron-withdrawing effect of the -CCl₃ group would likely shift the signals of the adjacent methine and methylene protons further downfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would correspond to the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon, the carbon bearing the hydroxyl group, and the carbon of the trichloromethyl group. The chemical shifts provide insight into the electronic environment of each carbon. For example, the carbonyl carbon is expected in the 160-180 ppm region, typical for esters. researchgate.net The carbon attached to the three chlorine atoms would have a characteristic chemical shift influenced by the halogen atoms. In a similar compound, ethyl 3-hydroxybutyrate, the carbonyl carbon appears at ~172 ppm, the carbon bearing the hydroxyl group at ~64 ppm, and the carbons of the ethyl group at ~60 ppm and ~14 ppm. niscpr.res.inchemicalbook.com
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃ (ethyl) | ~1.3 | Triplet | Coupled to the O-CH₂ protons. |
| O-CH₂ (ethyl) | ~4.2 | Quartet | Coupled to the CH₃ protons. |
| CH₂ (butyrate) | ~2.8 - 3.0 | Doublet of Doublets | Diastereotopic protons coupled to the C-H(OH) proton. |
| CH(OH) | ~4.5 - 4.8 | Multiplet | Coupled to the adjacent CH₂ protons. |
| OH | Variable | Singlet (broad) | Position is concentration and solvent dependent. |
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O | ~170 | Ester carbonyl. |
| C(OH) | ~75-80 | Carbon attached to hydroxyl and trichloromethyl groups. |
| CCl₃ | ~95-100 | Carbon attached to three chlorine atoms. |
| CH₂ (butyrate) | ~40-45 | Methylene carbon adjacent to the carbonyl group. |
| O-CH₂ (ethyl) | ~61 | Methylene carbon of the ethyl ester. |
| CH₃ (ethyl) | ~14 | Methyl carbon of the ethyl ester. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₆H₉Cl₃O₃), the exact mass can be calculated and compared with the experimental value to confirm its composition. The presence of three chlorine atoms would result in a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is fragmented, and the resulting fragmentation pattern provides a fingerprint that can help in structural elucidation. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), a molecule of water from the hydroxyl group, and cleavage of the carbon-carbon bonds. The loss of chlorine atoms or the entire trichloromethyl radical is also a probable fragmentation pathway. For instance, in related phenylpropenoate esters, the loss of a chlorine atom from the molecular ion is a noted fragmentation pattern. nih.gov
Chromatographic Methodologies for Purity and Stereoisomer Analysis
Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the determination of purity and the analysis of stereoisomers.
Since this compound possesses a chiral center at the C-3 position, it can exist as a pair of enantiomers. Chiral HPLC is the most common and effective method for separating and quantifying these enantiomers. nih.govgoogle.com This separation is crucial for stereoselective synthesis and for studying the biological activities of the individual enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. niscpr.res.in The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the enantiomeric peaks. chegg.comresearchgate.net
| Parameter | Typical Conditions | Reference |
| Column | Chiralpak® series (e.g., AD-H, IC), Chiralcel® series (e.g., OD-H) | niscpr.res.inresearchgate.net |
| Mobile Phase | n-Hexane/Isopropanol or n-Hexane/Ethanol mixtures | niscpr.res.inchegg.com |
| Detector | UV-Vis (typically at a low wavelength like 210 nm if no strong chromophore is present) | researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | niscpr.res.in |
Table 3: General Chiral HPLC Parameters for the Analysis of Chiral Alcohols and Esters
Gas chromatography is a powerful technique for analyzing volatile compounds. It is particularly useful for monitoring the progress of the synthesis of this compound, for example, in a Reformatsky reaction between chloral (B1216628) and ethyl acetate (B1210297). laboratuvar.com By taking aliquots from the reaction mixture at different time intervals, GC can be used to quantify the consumption of reactants and the formation of the product. For quantification, an internal standard (a non-reactive compound with a distinct retention time) is often added to the samples. The choice of the GC column is critical; a capillary column with a suitable stationary phase, such as a polysiloxane-based phase, would be appropriate. A patent for the related compound, ethyl s-4-chloro-3-hydroxybutyrate, specifies the use of an SE-54 capillary column with a temperature programming method for purity analysis. wikipedia.org
| Parameter | Typical Conditions | Reference |
| Column | Capillary column (e.g., SE-54, DB-5, HP-5) | wikipedia.org |
| Carrier Gas | Helium, Hydrogen, or Nitrogen | niscpr.res.in |
| Injector Temperature | 250-280 °C | wikipedia.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) | wikipedia.org |
| Temperature Program | A gradient temperature program is often used to ensure good separation of components with different boiling points. | wikipedia.org |
Table 4: General Gas Chromatography Parameters for Reaction Monitoring
Computational Chemistry and Theoretical Modeling
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman). These predicted spectra can aid in the interpretation of experimental data.
Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to determine bond lengths, bond angles, and dihedral angles.
Analyze Conformational Isomers: Investigate the different possible conformations of the molecule and their relative energies.
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for the synthesis of the compound, providing insights into the reaction energetics and stereoselectivity.
For instance, computational studies on other halogenated organic molecules have been successfully used to predict their spectroscopic properties and reactivity. researchgate.net
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Research into the conformational analysis and electronic structure of this compound using quantum chemical calculations has not been identified in the available literature. This type of analysis would typically involve the use of computational methods, such as Density Functional Theory (DFT), to identify the most stable three-dimensional arrangements (conformers) of the molecule. By calculating the potential energy surface of the molecule as a function of bond rotations, researchers could determine the relative energies of different conformers and the energy barriers between them.
Furthermore, these calculations would provide insights into the electronic structure, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. This information is crucial for understanding the molecule's reactivity and physical properties.
Interactive Data Table: Hypothetical Conformational Analysis Data
This table is a hypothetical representation of data that would be generated from such a study and is for illustrative purposes only, as no actual data has been found.
Simulation of Reaction Pathways and Transition States
No studies simulating the reaction pathways and transition states for reactions involving this compound could be located. Such simulations are instrumental in elucidating reaction mechanisms, identifying intermediate structures, and calculating activation energies. For instance, the reduction of the carbonyl group or the substitution of the hydroxyl group would be key reactions to investigate.
Computational methods would be employed to map the energetic profile of a reaction, locating the transition state structure which represents the highest energy point along the reaction coordinate. Understanding the geometry and energy of the transition state is fundamental to predicting reaction rates and selectivity.
Interactive Data Table: Hypothetical Reaction Pathway Simulation Data
This table is a hypothetical representation of data that would be generated from such a study and is for illustrative purposes only, as no actual data has been found.
Prediction of Spectroscopic Parameters
There is no available research on the theoretical prediction of spectroscopic parameters for this compound. This type of study would involve using quantum chemical calculations to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies for Infrared (IR) and Raman spectroscopy.
These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.
Interactive Data Table: Hypothetical Predicted vs. Experimental Spectroscopic Data
This table is a hypothetical representation of data that would be generated from such a study and is for illustrative purposes only, as no actual data has been found.
Applications in Complex Chemical Synthesis
Role as Chiral Synthons for Biologically Active Molecules
The chiral nature of ethyl 3-hydroxy-4,4,4-trichlorobutyrate, when resolved into its enantiomers, makes it an exceptionally useful synthon for the asymmetric synthesis of biologically active compounds. The stereochemistry at the C-3 position is crucial for the biological activity of the final products.
Precursors for γ-Amino-β-hydroxy Amino Acids (e.g., (R)-Carnitine, GABOB)
Optically active this compound is a key intermediate in the synthesis of important γ-amino-β-hydroxy amino acids. For instance, (R)-ethyl 4-chloro-3-hydroxybutyrate, a derivative of this compound, is a well-established precursor for (R)-Carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB). researchgate.netresearchgate.net The synthesis of L-carnitine, the biologically active form, often proceeds through the (R)-enantiomer of a 4-chloro-3-hydroxybutyrate derivative. epo.orggoogle.compatsnap.comgoogleapis.com
The general synthetic strategy involves the conversion of the chloromethyl group to an amino group and subsequent hydrolysis of the ester to yield the final amino acid. The stereocenter at the hydroxyl-bearing carbon is pivotal for the biological function of molecules like carnitine, which is essential for fatty acid metabolism. researchgate.net
Table 1: Synthesis of (R)-Carnitine from Ethyl (R)-4-chloro-3-hydroxybutyrate
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Trimethylamine (45% in H₂O), 80°C, 2 h | L-carnitine | 71 | epo.org |
| 2 | Trimethylamine (45% in H₂O), 80°C, 15 h | L-carnitine | 75 | epo.org |
Intermediates for Oxazolidinones and Related Scaffolds
(R)-Ethyl 4-chloro-3-hydroxybutyrate serves as an important precursor for the synthesis of chiral oxazolidinones. researchgate.netresearchgate.net These heterocyclic scaffolds are core components of various modern pharmaceuticals, including monoamine oxidase (MAO) inhibitors. The synthesis typically involves the reaction of the hydroxy and chloro functionalities to form the oxazolidinone ring system, with the stereochemistry of the starting material dictating the stereochemistry of the final product.
Building Blocks for Natural Product Analogs (e.g., Sintokamides and their derivatives)
This compound and its derivatives are instrumental in the total synthesis of natural products and their analogs, such as the sintokamides. Sintokamides are marine natural products that have garnered interest for their potential as androgen receptor antagonists. nih.gov The synthesis of sintokamide analogs often utilizes chlorinated building blocks derived from this compound to construct the characteristic di- or trichlorinated functionalities present in these molecules. nih.gov For example, a unified, protecting-group-free strategy has been developed for the synthesis of sintokamides A, B, and E, which relies on a ruthenium-catalyzed radical di- and trichloromethylation. nih.gov
Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis
Beyond its role in the synthesis of specific biologically active molecules, this compound is a valuable intermediate in the broader agrochemical and pharmaceutical industries. Its functional groups allow for its incorporation into a wide range of target molecules. For instance, it can be a precursor to fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. researchgate.net Furthermore, derivatives like (R)-4-cyano-3-hydroxybutyrate, synthesized from (S)-4-chloro-ethyl 3-hydroxybutanoate, are key intermediates for HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. google.com
Strategies for Incorporation into Diverse Organic Architectures
The chemical reactivity of this compound provides multiple avenues for its incorporation into diverse organic structures. The hydroxyl group can be protected or activated for nucleophilic substitution, while the trichloromethyl group can undergo various transformations, including reduction to a dichloromethyl or chloromethyl group, or elimination to form a double bond.
One common strategy involves the reduction of the trichloromethyl group. For example, selective reduction can yield ethyl (R)-3-hydroxy-4-chlorobutyrate. researchgate.net Another approach is the reduction of the carbonyl group in a precursor like ethyl 4-chloroacetoacetate using reagents such as sodium borohydride (B1222165) to produce ethyl 3-hydroxy-4-chlorobutyrate. google.com These transformations open up pathways to a variety of functionalized intermediates that can be further elaborated into complex molecular architectures.
Future Research Directions and Emerging Paradigms
Exploration of Underutilized Reactivity and Functional Group Transformations
The bifunctional nature of Ethyl 3-hydroxy-4,4,4-trichlorobutyrate, possessing both a hydroxyl group and a trichloromethyl group, opens avenues for diverse chemical transformations that remain largely unexplored.
The trichloromethyl group is a key functional handle. Its reactivity can be harnessed for various transformations:
Reductive Dehalogenation: Selective reduction of the C-Cl bonds could lead to di- or mono-chlorinated, or even fully dehalogenated products like ethyl 3-hydroxybutyrate, a valuable chiral building block. researchgate.netnih.gov
Substitution Reactions: The trichloromethyl group can potentially undergo substitution reactions, although this is less common than for simpler alkyl halides.
Reformatsky-type Reactions: While the classic Reformatsky reaction involves α-halo esters, the principles could be adapted. youtube.com The reactivity of the trichloromethyl group in the presence of reducing metals like zinc could lead to interesting organometallic intermediates and subsequent C-C bond formations.
The secondary hydroxyl group can be derivatized through standard reactions such as:
Esterification/Etherification: Acylation or alkylation of the hydroxyl group can be used to synthesize a wide range of derivatives with potentially new properties. nih.gov
Oxidation: Oxidation of the secondary alcohol back to the ketone provides a route to regenerate the precursor or access other related compounds.
Intramolecular Cyclization: Under appropriate conditions, intramolecular reactions between the hydroxyl group and the ester or the trichloromethyl group (following a transformation) could lead to novel heterocyclic structures, such as lactones or furans.
The following table summarizes potential transformations for future investigation.
| Functional Group | Reaction Type | Potential Product Class | Significance/Application |
| Trichloromethyl | Reductive Dehalogenation | Dihalo-, Monohalo-, or Dehalo-butyrates | Access to a variety of halogenated building blocks |
| Trichloromethyl | Radical Reactions | C-C or C-Heteroatom bond formation | Synthesis of complex molecules |
| Hydroxyl | Esterification/Acylation | β-Acyloxy Esters | Protection or modification of properties |
| Hydroxyl | Oxidation | β-Keto Esters | Re-generation of precursor, synthetic intermediate |
| Both | Intramolecular Cyclization | Lactones, Furans, etc. | Synthesis of novel heterocyclic compounds |
Advancements in Biocatalyst Engineering for Enhanced Stereoselectivity and Efficiency
The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. For this compound, the hydroxyl-bearing carbon is a stereocenter. Biocatalysis stands out as a superior method for achieving high enantioselectivity under mild and sustainable conditions. nih.gov
Extensive research on the asymmetric reduction of analogous compounds like ethyl 4-chloroacetoacetate and ethyl 4,4,4-trifluoroacetoacetate provides a clear roadmap for future work on the trichloro- derivative. nih.govmdpi.comresearchgate.net
Future research should focus on:
Whole-Cell Biocatalysis: Screening of diverse microorganisms (bacteria, yeast, fungi) for their ability to reduce ethyl 4,4,4-trichloroacetoacetate stereoselectively. Organisms like Saccharomyces cerevisiae, Aureobasidium pullulans, and various Rhodococcus species have proven effective for similar substrates. researchgate.netresearchgate.netnih.gov
Isolated Carbonyl Reductases (KREDs): Identifying, cloning, and overexpressing specific ketoreductases that show high activity and selectivity towards the bulky trichloromethyl substrate. Co-expression of a cofactor regeneration system (e.g., using glucose dehydrogenase) is crucial for the economic viability of the process. google.com
Enzyme Engineering: Employing techniques like directed evolution and site-directed mutagenesis to engineer existing KREDs. The goal would be to enhance their substrate acceptance for the sterically demanding trichloro-ketone, improve stereoselectivity, and increase stability under process conditions.
Process Optimization: Developing optimized reaction media, such as biphasic aqueous-organic solvent systems or deep eutectic solvents, to overcome potential substrate/product toxicity and improve product recovery. nih.govmdpi.com
The table below compares different biocatalytic strategies.
| Biocatalytic Strategy | Advantages | Challenges & Research Focus | Expected Outcome |
| Whole-Cell Systems | No need for enzyme purification, cofactor regeneration is endogenous | Lower specific activity, potential side reactions | Cost-effective synthesis of chiral alcohol |
| Isolated Enzymes (KREDs) | High specific activity, clean reaction profile | Requires enzyme purification, external cofactor regeneration | High purity, high enantiomeric excess product |
| Engineered Enzymes | Tailored for specific substrate, improved selectivity/stability | Labor-intensive development process | Highly efficient and selective biocatalyst |
| Immobilized Biocatalysts | Enhanced stability, reusability, continuous processing | Mass transfer limitations, potential activity loss | Robust and economically viable process |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Given the limited experimental data available for this compound, artificial intelligence (AI) and machine learning (ML) present a powerful paradigm to accelerate its study. These computational tools can guide experimental efforts, saving time and resources.
Emerging applications in this context include:
Reaction Prediction: ML models, trained on vast databases of chemical reactions, can predict the most likely products of a given set of reactants and conditions. This can be used to explore the underutilized reactivity of the target molecule (Section 7.2) by suggesting novel transformations.
Synthesis Planning: Retrosynthesis algorithms powered by AI can propose viable synthetic routes to this compound and its precursor, potentially uncovering more efficient or sustainable pathways than those immediately obvious to a human chemist.
Optimization of Reaction Conditions: AI algorithms can be used in conjunction with automated reaction platforms to efficiently explore the parameter space (temperature, solvent, catalyst, concentration) and identify the optimal conditions for yield and selectivity in its synthesis.
Biocatalyst Design: ML models can analyze protein structures and sequences to predict which enzymes are likely to be effective for the stereoselective reduction of ethyl 4,4,4-trichloroacetoacetate. Furthermore, AI can guide the engineering of enzymes by predicting the effects of specific mutations on activity and selectivity, thereby streamlining the development of highly efficient biocatalysts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
